2-Piperidin-3-yl-1,3-benzoxazole
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Overview
Description
2-Piperidin-3-yl-1,3-benzoxazole is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. It is characterized by a benzene ring fused to an oxazole ring, with a piperidine substituent attached. This structural motif is found in various compounds with diverse biological activities, including antihypertensive, antibacterial, and potential pharmacological properties .
Synthesis Analysis
The synthesis of related benzoxazole derivatives often involves multi-step reactions. For instance, spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which share a similar core structure to 2-Piperidin-3-yl-1,3-benzoxazole, are synthesized through a condensation reaction followed by deprotection and further condensation with epoxides or alkyl halides . Another approach for synthesizing benzoxazole derivatives is a one-pot, three-component reaction under aqueous conditions without the need for a catalyst, ligand, or base . These methods highlight the versatility and efficiency of synthetic routes available for constructing the benzoxazole scaffold with piperidine or piperazine substituents.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be complex, with multiple stable conformers. For example, the molecular structure, vibrational frequencies, and infrared intensities of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, were determined using both Hartree–Fock and density functional theory calculations, revealing five different stable conformers . The most stable conformer's geometrical parameters were found to be consistent with experimental X-ray data, indicating the reliability of theoretical methods in predicting the molecular structure of such compounds.
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions, including ring enlargement and formation of benzoxazine derivatives when reacted with sodium methylate or piperidine . Additionally, typical aldehyde reactions can be performed with certain benzoxazole aldehyde hydrates, demonstrating the reactivity and functional group transformations possible within this class of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For instance, the presence of different substituents can significantly affect their antibacterial activities, as seen in 2-piperidin-4-yl-benzimidazoles, which exhibit low micromolar minimal inhibitory concentrations against various clinically important bacteria . The crystalline structure of some benzoxazole derivatives, such as 3-(1-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole hemihydrate, reveals specific conformations and hydrogen bonding patterns that could influence their solubility and stability .
Scientific Research Applications
Synthesis and Biological Estimation
The compound has been used in the synthesis and biological estimation of derivatives as potential α1-AR antagonists. Specifically, 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine derivatives have been synthesized and evaluated for their α1-AR antagonistic activities (Li et al., 2008).
Molecular Structure Analysis
3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a related compound, has been analyzed for its molecular structure, vibrational frequencies, and infrared intensities using HF and DFT methods. This study involved measuring FT-IR spectra in the solid state and observing different stable conformers (Taşal et al., 2009).
Antimicrobial Activity
A series of 2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their antibacterial activities. These compounds are effective against both Gram-positive and Gram-negative bacteria and represent a new class of potential antibacterial agents (He et al., 2003).
Pharmacological Evaluation
Piperidine-substituted benzoxazole derivatives have been synthesized and pharmacologically evaluated as multi-target antipsychotics. These compounds exhibit high affinities for various receptors and show promising potential as multi-target antipsychotic treatments (Huang et al., 2015).
Inhibitory Activities
3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives have been identified as novel inhibitors for G-protein-coupled receptor kinase-2 and -5, offering potential therapeutic applications for cardiovascular disease (Cho et al., 2013).
Safety And Hazards
Future Directions
Piperidines are significant in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential pharmaceutical applications of “2-Piperidin-3-yl-1,3-benzoxazole” and its derivatives.
properties
IUPAC Name |
2-piperidin-3-yl-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJITFGKRQIUJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-3-yl-1,3-benzoxazole | |
CAS RN |
754126-86-8 |
Source
|
Record name | 2-(piperidin-3-yl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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